Angiotensin II antipeptide

Vue d'ensemble

Description

Angiotensin II antipeptide is a peptide hormone of the Renin-Angiotensin-Aldosterone System (RAAS) that plays a central role in regulating human blood pressure . It is used to raise blood pressure in septic or other forms of shock .

Synthesis Analysis

The synthesis of Angiotensin II antipeptide involves a renin-angiotensin synthesis pathway within human and rat sympathetic stellate ganglia . The peptide is synthesized primarily by the liver and circulates in plasma . When blood pressure drops, or when sympathetic signals reach the kidney, renin is released and enzymatically cleaves off two amino acids forming angiotensin I (ATI), a decapeptide. ATI is further cleaved into an octapeptide, angiotensin II (ATII) by the action of angiotensin-converting enzyme (ACE) .Molecular Structure Analysis

The molecular structure of Angiotensin II antipeptide has been studied using crystallography . The crystal structure of human AT2R bound to AngII and its specific antibody at 3.2-Å resolution has been solved .Chemical Reactions Analysis

Angiotensin II elicits a number of biological effects through activation of two specific G-protein coupled receptors (GPCR), namely the Angiotensin II receptor type 1 and 2 (AT1R and AT2R, respectively) . The activation of AT1R results in pronounced hypertensive effects .Physical And Chemical Properties Analysis

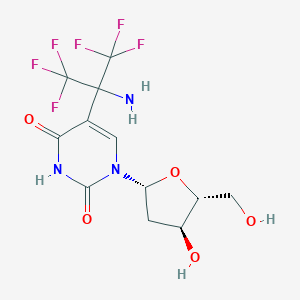

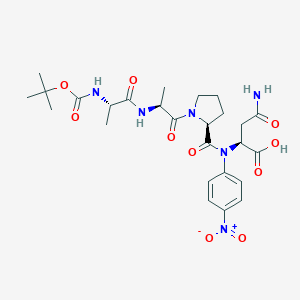

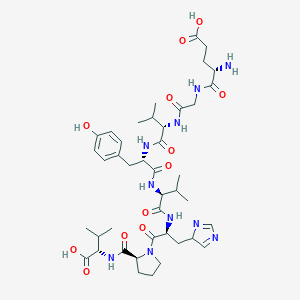

The molecular formula of Angiotensin II antipeptide is C42H62N10O12, and its molecular weight is 899.0 g/mol . It is synthesized primarily by the liver and circulates in plasma .Applications De Recherche Scientifique

Renal Function

In renal disease, Angiotensin II antipeptide has been targeted for its potential therapeutic effects. Activation of angiotensin II type 2 receptors (AT2R) in the kidneys can elicit anti-inflammatory, anti-oxidant, and anti-fibrotic responses, which are considered protective in chronic kidney disease (CKD) and acute kidney injury (AKI) .

Tissue Repair and Regeneration

The antipeptide’s role in tissue repair is significant, especially in liver regeneration. It has been found to facilitate liver repair and regeneration following acute injury by deactivating certain signaling pathways, thus contributing to the healing process .

Neurological Studies

Angiotensin II antipeptide: is also being studied for its role in the central nervous system. It affects neuroendocrine and behavioral responses to stressors and is being explored for its potential in treating neurogenic hypertension and contributing to neuroprotection in stroke management .

Metabolic Regulation

Research indicates that Angiotensin II antipeptide influences metabolic rate adaptation during obesity. It has been implicated in the regulation of resting metabolic rate (RMR), with studies suggesting that it contributes to the integrative control of RMR, and alterations in its signaling may be associated with obesity .

Immune Response

The antipeptide is involved in the immune response, particularly in myeloid cells. It has been shown that inhibition of angiotensin-converting enzyme (ACE) suppresses neutrophil immune response to bacterial infection, while overexpression in myeloid cells induces bacterial and tumor resistance .

Mécanisme D'action

Target of Action

Angiotensin II antipeptide primarily targets the Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R) . These are two G-protein coupled receptors that mediate most biological functions of the octapeptide Angiotensin II (Ang II) . The direct action of Angiotensin II on surrounding vessel walls is facilitated by binding to the AT-1 on vascular smooth muscle cells .

Mode of Action

The interaction of Angiotensin II antipeptide with its targets results in a series of changes. Binding to the AT-1 receptor stimulates Ca2+/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction that results in vasoconstriction .

Pharmacokinetics

The pharmacokinetics of Angiotensin II antipeptide differ in terms of oral bioavailability, rate of absorption, metabolism, and route and rate of elimination . Both losartan potassium and candesartan cilexetil are prodrugs; however, losartan is partially converted into EXP3174 in the liver, whereas candesartan cilexetil is converted completely into candesartan during gastrointestinal absorption .

Result of Action

The molecular and cellular effects of Angiotensin II antipeptide’s action are vast and complex. For instance, Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Delaying treatment in pregnant women with hypotension associated with septic or other distributive shock is likely to increase the risk of maternal and fetal morbidity and mortality .

Action Environment

The action, efficacy, and stability of Angiotensin II antipeptide are influenced by various environmental factors. For instance, AT2R is upregulated upon tissue damage and its activation by selective AT2R agonists has become a promising approach in the search for new classes of pharmaceutical agents . The role of Ang II at the periphery and in the central nervous system is vast and complex .

Orientations Futures

Angiotensin II antipeptide has been investigated for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure . It has been suggested that the balance between ACE and ACE2 modulates cardiac function . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

Propriétés

IUPAC Name |

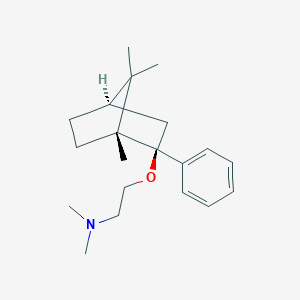

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t27-,28-,29-,30-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABETWMMHYVGQ-VVTGJMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin II antipeptide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary effect of Angiotensin II Antipeptide on human peripheral blood mononuclear cells (PBMCs)?

A: Research suggests that Angiotensin II Antipeptide, in contrast to peptide antibiotics like Nigericin and Valinomycin, does not significantly suppress the proliferation of mitogen-stimulated human PBMCs. [] This indicates a lack of strong immunosuppressive effects compared to the aforementioned antibiotics.

Q2: Can you elaborate on any other biological activities associated with Angiotensin II Antipeptide explored in the provided research?

A: While one study focused on the impact of various peptides, including Angiotensin II Antipeptide, on PBMC proliferation, it primarily highlighted the potent immunosuppressive effects of certain peptide antibiotics. [] The research did not delve deeper into specific biological activities of Angiotensin II Antipeptide.

Q3: Has Angiotensin II Antipeptide been investigated for applications beyond immunology, such as analytical chemistry?

A: Yes, research indicates that Angiotensin II Antipeptide has been explored as a model analyte in electromembrane extraction studies. [] This research specifically focused on selective extraction based on the isoelectric point, highlighting potential applications in analytical separation techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.